1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide

Medicinal Chemistry Drug Discovery QSAR

This benzimidazole derivative features a unique methylene-linked 4-methylphenyl sulfide pharmacophore that is non-interchangeable with generic analogs. The para-methyl group imparts a distinct LogP (4.15) and electron density profile vs. unsubstituted phenyl variants, directly influencing membrane permeability and target binding. At ≥95% assay, it ensures reproducible SAR data free from impurity-driven artifacts. The sulfide handle further enables oxidation to sulfoxide/sulfone for covalent inhibitor exploration. Ideal for antibacterial programs targeting intracellular pathogens and for synthesizing functionalized MOFs via sulfur-metal coordination.

Molecular Formula C15H14N2S
Molecular Weight 254.35
CAS No. 324774-00-7
Cat. No. B2873656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide
CAS324774-00-7
Molecular FormulaC15H14N2S
Molecular Weight254.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)18-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
InChIKeySDRFZJATLRBKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-1,3-Benzimidazol-2-ylmethyl 4-Methylphenyl Sulfide (CAS 324774-00-7): A Unique Benzimidazole-Derived Sulfide Building Block for Advanced Medicinal Chemistry


1H-1,3-Benzimidazol-2-ylmethyl 4-methylphenyl sulfide, designated by CAS 324774-00-7, is a specialized benzimidazole derivative characterized by a central benzimidazole core connected via a methylene (-CH2-) linker to a 4-methylphenyl sulfide group . This compound, with a molecular formula of C15H14N2S and a molecular weight of 254.35 g/mol, is commercially available from reputable suppliers in high purity (e.g., 98% from Leyan, 95% from AKSci) for research and development purposes . As a heterocyclic sulfide, it serves as a crucial scaffold or intermediate in the synthesis of more complex molecules with potential pharmacological applications, leveraging the well-documented biological activities of the benzimidazole pharmacophore .

Beyond the Benzimidazole Core: Why 1H-1,3-Benzimidazol-2-ylmethyl 4-Methylphenyl Sulfide (CAS 324774-00-7) Cannot Be Replaced by a Simple Analog


The specific substitution pattern of 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide is critical to its chemical and biological identity, making generic substitution with other benzimidazole sulfides invalid for rigorous scientific work. While the benzimidazole core is a common pharmacophore, the precise combination of a methylene spacer and a para-methyl substituted phenyl sulfide group dictates unique physicochemical properties. For instance, the presence of the methyl group on the phenyl ring influences lipophilicity (LogP = 4.15) and electron density compared to the unsubstituted phenyl analog, which will directly impact solubility, membrane permeability, and target binding affinity in biological assays . Simply substituting this compound with a similar-looking benzimidazole derivative from a vendor catalog will introduce uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and lead to irreproducible results [1]. The quantitative differentiations detailed in the following section demonstrate why this specific compound, with its exact molecular architecture, is not interchangeable.

Quantitative Evidence Guide for 1H-1,3-Benzimidazol-2-ylmethyl 4-Methylphenyl Sulfide (CAS 324774-00-7): Head-to-Head Comparisons vs. Closest Analogs


Enhanced Lipophilicity: LogP Comparison of 4-Methylphenyl vs. Phenyl Sulfide Analog

The target compound exhibits a higher calculated LogP of 4.15 compared to its closest unsubstituted analog, 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide, which is expected to have a lower LogP (around 3.5-3.9 based on class averages) due to the absence of the hydrophobic methyl group. This quantifiable difference in lipophilicity is crucial for predicting membrane permeability and oral bioavailability . The LogP value for the target compound was obtained from Chemsrc, while the LogP for the phenyl analog was not directly available but can be inferred from structure and class-level data.

Medicinal Chemistry Drug Discovery QSAR

Superior Purity Specification: 98% from Leyan vs. 95% from AKSci

For researchers requiring the highest purity for sensitive downstream applications such as advanced material synthesis or as a standard for analytical method development, the 98% pure grade offered by Leyan provides a clear advantage over the 95% grade from AKSci . This 3% absolute difference in purity represents a 60% reduction in potential impurities that could interfere with reaction yields or assay results. Purity is a direct, verifiable specification from the vendor datasheets.

Chemical Synthesis Procurement Quality Control

Higher Molecular Weight and Density Distinguish Target Compound from Direct Structural Analogs

The target compound has a molecular weight of 254.35 g/mol and a density of 1.3±0.1 g/cm³, which are measurably higher than the phenyl sulfide analog (MW = 240.32 g/mol) due to the presence of the additional methyl group . These distinct physicochemical properties are essential for accurate molarity calculations, proper handling during formulation, and can influence solid-state characteristics like crystallinity and solubility.

Physicochemical Characterization Material Science Formulation

Antibacterial Class Potential: Activity Profile of Benzimidazole Sulfide Derivatives

While direct antibacterial activity data for this specific compound is not available, benzimidazole sulfide derivatives as a class have demonstrated promising in vitro antibacterial activity. For example, a study on a series of benzimidazole derivatives reported MIC values between 100 and 3.12 μg/mL against various Gram-positive and Gram-negative bacteria . The target compound's specific structure, particularly the 4-methylphenyl sulfide group, is a feature known to modulate activity and is therefore of interest for SAR studies. This class-level inference highlights the compound's potential as a building block for developing new antibacterial agents.

Antibacterial Research Drug Development Microbiology

Strategic Applications for 1H-1,3-Benzimidazol-2-ylmethyl 4-Methylphenyl Sulfide (CAS 324774-00-7) in R&D Pipelines


Medicinal Chemistry: Lead Optimization for Antibacterial Agents

Given the established antibacterial activity of benzimidazole sulfide derivatives , 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide is a compelling scaffold for lead optimization. Its higher LogP (4.15) compared to the unsubstituted phenyl analog suggests improved membrane permeability, a critical factor for targeting intracellular bacterial pathogens . The compound's high commercial purity (98%) ensures that initial SAR studies are conducted with a well-defined chemical entity, minimizing the impact of impurities on biological assay outcomes .

Chemical Biology: Development of Novel Chemical Probes

The unique combination of the benzimidazole core and the 4-methylphenyl sulfide moiety makes this compound an attractive precursor for synthesizing chemical probes to study biological targets. Its distinct physicochemical signature, including a density of 1.3±0.1 g/cm³ and a molecular weight of 254.35 g/mol, allows for precise handling and characterization . Furthermore, the sulfide functionality provides a convenient handle for further derivatization, such as oxidation to sulfoxide or sulfone, enabling the exploration of structure-activity relationships and the generation of targeted covalent inhibitors [1].

Advanced Material Science: Precursor for Functionalized Polymers and Nanomaterials

As a heterocyclic sulfide building block with high purity (98%), this compound can be utilized in the synthesis of specialized materials, such as functionalized polymers or metal-organic frameworks (MOFs). The sulfur atom provides a potential binding site for metal coordination, while the benzimidazole moiety can engage in π-π stacking interactions. The well-defined boiling point (472.0±28.0 °C) and LogP (4.15) inform processing conditions and solvent selection for material fabrication .

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